molecular formula C23H20ClN3O2S B12143666 (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12143666
M. Wt: 437.9 g/mol
InChI Key: IFMSDBZYHQDMAH-UNOMPAQXSA-N
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Description

The compound (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[3,2-b][1,2,4]triazine core with substituted benzylidene and benzyl groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo[3,2-b][1,2,4]triazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylidene or benzyl groups, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imine or carbonyl derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, the compound may interact with DNA or RNA, leading to the disruption of genetic processes.

Comparison with Similar Compounds

(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives:

    Similar Compounds: Compounds with different substituents on the benzylidene or benzyl groups, such as 2-(4-methylbenzylidene)-6-(2-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione.

    Uniqueness: The presence of the 4-tert-butylbenzylidene and 2-chlorobenzyl groups imparts unique chemical and biological properties to the compound, making it distinct from other derivatives.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20ClN3O2S

Molecular Weight

437.9 g/mol

IUPAC Name

(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(2-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H20ClN3O2S/c1-23(2,3)16-10-8-14(9-11-16)12-19-21(29)27-22(30-19)25-20(28)18(26-27)13-15-6-4-5-7-17(15)24/h4-12H,13H2,1-3H3/b19-12-

InChI Key

IFMSDBZYHQDMAH-UNOMPAQXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Origin of Product

United States

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